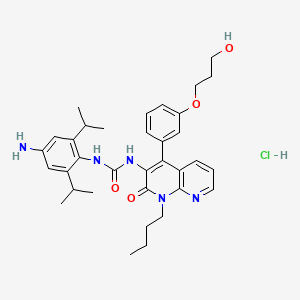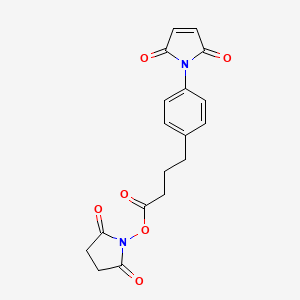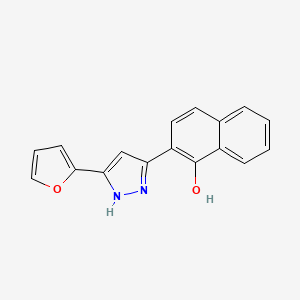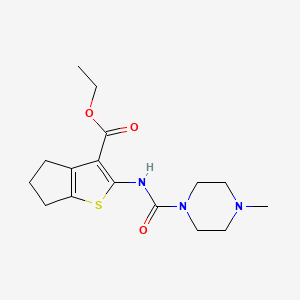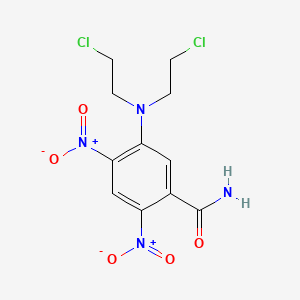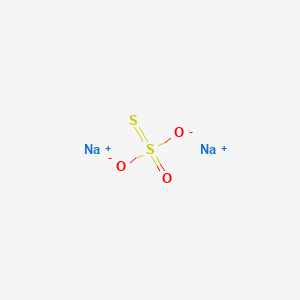
Sodium thiosulfate
Overview
Description
Sodium thiosulfate is an inorganic compound with the chemical formula Na₂S₂O₃. It is typically available as a white or colorless pentahydrate, which is a crystalline solid that dissolves well in water. This compound is known for its reducing properties and its role as a ligand, making it useful in various applications .
Synthetic Routes and Reaction Conditions:
Laboratory Preparation: this compound can be synthesized by reacting sodium sulfite with sulfur. The reaction is typically carried out in an aqueous solution: [ \text{Na₂SO₃} + \text{S} \rightarrow \text{Na₂S₂O₃} ]
Industrial Production: Industrially, this compound is produced by the reaction of sodium hydroxide with sulfur dioxide, followed by the addition of sulfur: [ 2\text{NaOH} + \text{SO₂} \rightarrow \text{Na₂SO₃} + \text{H₂O} ] [ \text{Na₂SO₃} + \text{S} \rightarrow \text{Na₂S₂O₃} ]
Types of Reactions:
Oxidation and Reduction: this compound acts as a reducing agent. For example, it reduces iodine to iodide: [ 2\text{Na₂S₂O₃} + \text{I₂} \rightarrow \text{Na₂S₄O₆} + 2\text{NaI} ]
Decomposition: When heated, this compound decomposes to form sodium sulfate and sodium polysulfide: [ 4\text{Na₂S₂O₃} \rightarrow 3\text{Na₂SO₄} + \text{Na₂S₅} ]
Reaction with Acids: this compound reacts with dilute acids to produce sulfur, sulfur dioxide, and water: [ \text{Na₂S₂O₃} + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO₂} + \text{H₂O} + \text{S} ]
Common Reagents and Conditions:
Reagents: Iodine, hydrochloric acid, sulfur dioxide, sodium hydroxide.
Conditions: Aqueous solutions, controlled temperatures for decomposition reactions.
Major Products:
From Oxidation: Sodium tetrathionate and sodium iodide.
From Decomposition: Sodium sulfate and sodium polysulfide.
From Acid Reaction: Sodium chloride, sulfur dioxide, water, and sulfur.
Mechanism of Action
Target of Action
Sodium thiosulfate primarily targets cyanide ions in the body, acting as an antidote for cyanide poisoning . It is also used to mitigate the ototoxic effects of cisplatin, a chemotherapy medication .
Mode of Action
this compound serves as a sulfur donor in the rhodanese-catalyzed formation of thiocyanate, which is much less toxic than cyanide . In the case of cisplatin-induced ototoxicity, this compound acts as an antioxidant, neutralizing the reactive species of the drug and reducing the formation of harmful hydroxyl radicals .
Biochemical Pathways
this compound is a major oxidation product of hydrogen sulfide (H2S), an endogenous signaling molecule . The compound is generated from H2S via the sulfide oxidation pathway . In the body, a persulfide dioxygenase in the mitochondrial matrix oxidizes one persulfide molecule to sulfite (H2SO3), which is then used in a sulfurtransferase reaction catalyzed by the enzyme rhodanase to form thiosulfate .
Pharmacokinetics
this compound is rapidly degraded in the stomach, so it is typically administered intravenously . In a study involving hemodialysis patients and healthy volunteers, this compound showed high renal clearance in volunteers, reflecting glomerular filtration rate (GFR). Nonrenal clearance was slightly higher in volunteers than in anuric patients . Hemodialysis clearance of this compound was also observed . After oral application, only a small percentage of this compound was recovered in urine, reflecting a low bioavailability .
Result of Action
The primary result of this compound’s action is the detoxification of cyanide ions, transforming them into less toxic thiocyanate . In the context of cisplatin-induced ototoxicity, this compound reduces the risk of hearing loss . In animal studies, this compound has been shown to prevent vascular calcification and significantly reduce the calcium content of aortic, heart, and renal tissue .
Action Environment
Environmental factors can influence the action of this compound. For instance, in water treatment, this compound acts as a dechlorination agent, neutralizing chlorine and converting it into harmless chloride ions . The compound’s action can also be influenced by the presence of other substances; for example, it is used in conjunction with sodium nitrite for the treatment of acute cyanide poisoning .
Biochemical Analysis
Biochemical Properties
Sodium thiosulfate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the process of biogenesis of thiosulfate in microorganisms . Certain microorganisms can produce thiosulfate as the final product of their metabolism .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by acting as an antioxidant and anti-inflammatory agent . This makes it a potential therapeutic candidate molecule that can target multiple molecular pathways in various diseases and drug-induced toxicities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a persulfide dioxygenase in the mitochondrial matrix oxidizes one persulfide molecule to sulfite (H2SO3), which is then used in a sulfurtransferase reaction catalyzed by the enzyme rhodanase to form thiosulfate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a major oxidation product of hydrogen sulfide (H2S), an endogenous signaling molecule .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects on its localization or accumulation are currently being studied .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Scientific Research Applications
Sodium thiosulfate has a wide range of applications in various fields:
Chemistry: Used as a titrant in iodometry, a method for determining the concentration of oxidizing agents.
Biology: Acts as an antidote for cyanide poisoning by converting cyanide to thiocyanate, which is less toxic.
Medicine: Used to treat calciphylaxis in dialysis patients and to reduce the side effects of chemotherapy.
Industry: Employed in photographic fixing, water treatment to dechlorinate water, and as a bleaching agent in the paper and textile industries
Cyanide Poisoning Treatment:
Mechanism: this compound serves as a sulfur donor in the rhodanese-catalyzed conversion of cyanide to thiocyanate, which is excreted in the urine: [ \text{CN}^- + \text{Na₂S₂O₃} \rightarrow \text{SCN}^- + \text{Na₂SO₃} ]
Chemotherapy Side Effects:
Comparison with Similar Compounds
Sodium Sulfite (Na₂SO₃): Used in similar applications such as water treatment and as a reducing agent.
Sodium Metabisulfite (Na₂S₂O₅): Also used in water treatment and as a preservative.
Uniqueness of Sodium Thiosulfate:
Versatility: this compound’s ability to act as a reducing agent, a ligand, and a sulfur donor makes it unique among similar compounds.
Applications: Its use in medical treatments, such as cyanide poisoning and chemotherapy side effects, highlights its importance beyond industrial applications
Properties
CAS No. |
7772-98-7 |
|---|---|
Molecular Formula |
H2NaO3S2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Na.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
DHFRYQXXLLBRCD-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=S)[O-].[Na+].[Na+] |
Canonical SMILES |
OS(=O)(=S)O.[Na] |
Appearance |
Solid powder |
Color/Form |
POWDER COLORLESS MONOCLINIC CRYSTALS |
density |
1.667 1.7 g/cm³ |
melting_point |
48.5 °C |
Key on ui other cas no. |
7772-98-7 |
physical_description |
Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10124-57-9 |
shelf_life |
>3 years if stored properly |
solubility |
PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
pentahydrate of sodium thiosulfate sodium thiosulfate sodium thiosulfate (USAN) sodium thiosulfate anhydrous sodium thiosulfate pentahydrate thiosulfuric acid, disodium salt |
vapor_pressure |
Vapor pressure at 20 °C: negligible |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


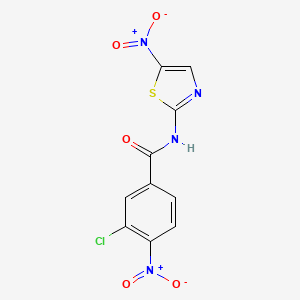

![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)
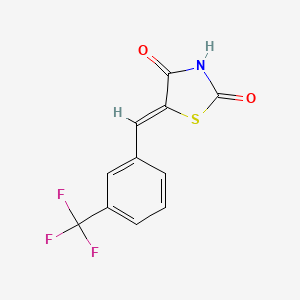
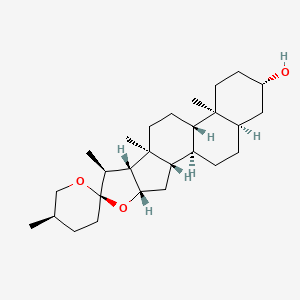
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
